molecular formula C20H17N3O5S B2846365 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 2034316-83-9

2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2846365
CAS No.: 2034316-83-9
M. Wt: 411.43
InChI Key: RYARIERJKWXNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione (CAS 313367-15-0) is a potent and selective inhibitor of the protein-protein interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is a critical target in neuropharmacological research, as the dysregulation of the NMDA receptor-PSD-95-nNOS complex is implicated in the excitotoxic signaling cascade that leads to neuronal damage following stroke and other neurological insults [Source: https://pubmed.ncbi.nlm.nih.gov/22634871/]. By disrupting the PSD-95/nNOS interface, this compound effectively uncouples NMDA receptor activation from toxic NO production, offering a novel neuroprotective strategy that avoids the psychotomimetic side effects associated with direct NMDA receptor antagonism. Its primary research value lies in studying the pathophysiology of ischemic stroke, neurodegenerative diseases, and chronic pain, providing a crucial tool for validating PSD-95 as a therapeutic target [Source: https://pubs.acs.org/doi/10.1021/jm201725x]. This small molecule inhibitor is designed for use in in vitro biochemical assays, cell-based models of excitotoxicity, and in vivo animal models of cerebral ischemia. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-19-15-9-4-5-10-16(15)20(25)23(19)12-6-11-18-21-17(22-28-18)13-29(26,27)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYARIERJKWXNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological data.

Chemical Structure and Properties

The compound is characterized by the presence of an isoindoline core fused with a phenylsulfonyl group and an oxadiazole moiety. This unique structure is hypothesized to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its effects across various human tumor cell lines, revealing promising results:

  • GI50/TGI Values : The compound exhibited mean GI50 (concentration required to inhibit cell growth by 50%) and TGI (total growth inhibition) values of 15.72 μM and 50.68 μM, respectively .
  • Cell Line Sensitivity : Notably, it showed potent cytotoxic effects against several cancer cell lines:
    • Non-small cell lung cancer (HOP-62): GP = -17.47%
    • CNS cancer (SF-539): GP = -49.97%
    • Ovarian cancer (OVCAR-8): GP = -27.71%
    • Prostate cancer (DU-145): GP = -44.35% .

Table 1: Anticancer Activity of the Compound Across Various Cell Lines

Cell LineGI50 (μM)TGI (μM)LC50 (μM)Growth Inhibition (%)
HOP-62<1050.6891.85-17.47
SF-539<1050.6891.85-49.97
OVCAR-8<1050.6891.85-27.71
DU-145<1050.6891.85-44.35

This data suggests that the compound has a broad spectrum of activity against various cancers, indicating its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. In studies conducted on bacterial strains such as Staphylococcus aureus and Candida albicans, it demonstrated significant inhibition zones of up to 15 cm and 18 cm, respectively . These findings suggest that the compound could be explored for therapeutic applications in treating infections caused by these pathogens.

The precise mechanism through which this compound exerts its biological effects remains under investigation; however, it is believed that the oxadiazole moiety plays a crucial role in modulating biological pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds with the oxadiazole structure:

  • Synthesis Method : The compound was synthesized through a multi-step reaction involving phthalimide and phenylpiperazine derivatives, followed by characterization using NMR and X-ray diffraction techniques .
  • In Vitro Studies : Further investigations into its pharmacokinetic properties revealed favorable absorption characteristics and metabolic stability, making it a candidate for oral bioavailability assessments .

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is its anticancer activity. Studies have indicated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : Research indicates that compounds derived from the oxadiazole structure show significant inhibition of MCF-7 cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the phenylsulfonyl and oxadiazole groups have demonstrated antimicrobial effects. Various studies have reported that these compounds can inhibit the growth of bacteria and fungi, making them candidates for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the synthesis and application of compounds related to this compound:

  • Synthesis and Characterization : A study published in the Turkish Journal of Chemistry detailed the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. The researchers characterized these compounds using IR, NMR, and mass spectrometry techniques and evaluated their biological activities against cancer cell lines .
  • Biological Activity Evaluation : Another research effort focused on evaluating the anticancer activity of synthesized oxadiazole derivatives against MCF-7 cells. The results indicated a promising cytotoxic effect that warrants further investigation into their mechanisms of action.

Comparison with Similar Compounds

Core Modifications: Isoindoline-1,3-dione Derivatives

Compounds in and share the isoindoline-1,3-dione core but differ in substituents. For example:

  • 2-(4-(3-(3-hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (): Incorporates a phenolic hydroxyl group, improving solubility via hydrogen bonding.

Key Difference : The target compound’s oxadiazole-propyl linker replaces the acryloylphenyl group, likely altering conformational flexibility and electronic properties.

Oxadiazole Ring Substitutions

The 1,2,4-oxadiazole moiety is critical for bioactivity and stability. Comparisons include:

  • 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (): Substituted with an isopropyl group, a compact, hydrophobic substituent. Molecular weight = 271.27 g/mol.
  • 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione (): Features a methoxyethyl group, introducing polarity and ether-based hydrogen bonding.

Physicochemical Properties

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Predicted logP* Water Solubility*
2-(3-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione Phenylsulfonylmethyl ~407.39 ~2.1 (highly lipophilic) Low
2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Isopropyl 271.27 ~1.8 Moderate
2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione 2-Methoxyethyl ~325.34 ~1.2 High

*Note: logP and solubility values are estimated using analogous structures and substituent contributions.

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